4-Bromofluorobenzene-d4
Overview
Description
p-Bromofluorobenzene-d4 is the isotope labelled analog of p-Bromofluorobenzene ; a dihalogenated benzene used in the preparation of pharmaceutical compounds such as atypical antipsychotic agents.
Scientific Research Applications
Photodissociation Dynamics : 4-Bromofluorobenzene and its derivatives have been studied for their photodissociation dynamics. For example, the ultraviolet photodissociation dynamics of o-bromofluorobenzene in the 234-267 nm range has been investigated, which is crucial for understanding the fundamental aspects of photochemistry and photophysics of brominated aromatic compounds (Chen, He, Bai, Zhao, & Chen, 2017).
Chemical Synthesis and Characterization : It's used in the synthesis and characterization of various chemical compounds. For instance, 4-Bromotrifluorovinyloxybenzene undergoes cyclodimerization, leading to the formation of interesting isomers with potential applications in polymer chemistry (Ligon, Krawiec, Kitaygorodskiy, & Smith, 2003).
Catalysis : Derivatives of 4-Bromofluorobenzene are used in catalysis. For example, the molecule 4-(diphenylphosphino)benzoic acid anchored on magnetite nanoparticles demonstrates significant catalytic efficiency in Suzuki C–C coupling reactions (Guarnizo, Angurell, Muller, Llorca, Seco, Rossell, & Rossell, 2016).
Polymer Chemistry : In the field of polymer chemistry, 4-Bromofluorobenzene derivatives are used to create functionalized alkoxyamine initiators for the synthesis of block copolymers, which are crucial in developing new materials with specific properties (Miura, Hirota, Moto, & Yamada, 1999).
Environmental Science : Studies on the oxidation and pyrolysis of bromophenol derivatives help understand the formation of hazardous compounds like dioxins, which has implications in environmental science and pollution control (Evans & Dellinger, 2005).
Mechanism of Action
Target of Action
4-Bromofluorobenzene-d4, also known as 1-Bromo-4-fluorobenzene-d4, is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is primarily used as a chemical intermediate in the production of certain pharmaceuticals and agricultural chemicals . The primary targets of this compound are the biochemical pathways involved in the synthesis of these products .
Mode of Action
The compound acts as a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds . This interaction with its targets leads to the production of various pharmaceuticals and agrochemicals .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific pharmaceutical or agrochemical being synthesized. It is known that the compound is involved in the synthesis of 4-fluorophenyl containing compounds, such as the pesticides flusilazole .
Pharmacokinetics
As a chemical intermediate, its bioavailability is likely to be influenced by the specific conditions of the synthesis process, including temperature, ph, and the presence of other reactants .
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by the specific pharmaceutical or agrochemical product being synthesized. For example, when used in the synthesis of the pesticide Flusilazole, the resulting compound has potent fungicidal properties .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the synthesis process is carried out, such as temperature and pH, as well as the presence of other reactants
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-bromo-2,3,5,6-tetradeuterio-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF/c7-5-1-3-6(8)4-2-5/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITNMTXHTIIIBB-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])Br)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460115 | |
Record name | 4-Bromofluorobenzene-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50592-31-9 | |
Record name | 4-Bromofluorobenzene-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 50592-31-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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